molecular formula C13H17NO3 B14376827 2-Methyl-1-(2-nitroprop-1-en-1-yl)-4-[(propan-2-yl)oxy]benzene CAS No. 89763-54-2

2-Methyl-1-(2-nitroprop-1-en-1-yl)-4-[(propan-2-yl)oxy]benzene

Cat. No.: B14376827
CAS No.: 89763-54-2
M. Wt: 235.28 g/mol
InChI Key: NKGWLDXIFSBGKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1-(2-nitroprop-1-en-1-yl)-4-[(propan-2-yl)oxy]benzene is an organic compound that features a nitro group, a methyl group, and an isopropoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(2-nitroprop-1-en-1-yl)-4-[(propan-2-yl)oxy]benzene can be achieved through a multi-step process:

    Nitration: The initial step involves the nitration of a suitable precursor, such as 2-methyl-4-hydroxybenzene, using a nitrating agent like nitric acid in the presence of sulfuric acid.

    Alkylation: The nitro compound is then subjected to alkylation with 2-bromo-1-propene under basic conditions to introduce the nitroprop-1-en-1-yl group.

    Etherification: Finally, the hydroxyl group is converted to an isopropoxy group through etherification using isopropyl bromide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems could be employed to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The nitro group can also undergo reduction to form various intermediates, depending on the conditions and reagents used.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, to introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.

Major Products Formed

    Oxidation: 2-Methyl-1-(2-aminoprop-1-en-1-yl)-4-[(propan-2-yl)oxy]benzene.

    Reduction: Various intermediates such as hydroxylamines or amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

2-Methyl-1-(2-nitroprop-1-en-1-yl)-4-[(propan-2-yl)oxy]benzene has several applications in scientific research:

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound’s unique structure makes it a potential candidate for the development of new materials with specific properties.

    Pharmaceuticals: Its derivatives may have potential as pharmaceutical agents, particularly in the development of new drugs.

    Agriculture: It could be explored for use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(2-nitroprop-1-en-1-yl)-4-[(propan-2-yl)oxy]benzene depends on its specific application. For instance, in organic synthesis, it may act as a nucleophile or electrophile in various reactions. In biological systems, its nitro group could undergo bioreduction to form reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1-(2-nitroprop-1-en-1-yl)benzene: Lacks the isopropoxy group, making it less versatile in certain applications.

    4-[(Propan-2-yl)oxy]benzene: Lacks the nitro and methyl groups, reducing its reactivity.

    2-Nitroprop-1-en-1-ylbenzene:

Uniqueness

2-Methyl-1-(2-nitroprop-1-en-1-yl)-4-[(propan-2-yl)oxy]benzene is unique due to the combination of functional groups it possesses, which allows for a wide range of chemical reactions and applications. Its structure provides a balance of reactivity and stability, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

89763-54-2

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

2-methyl-1-(2-nitroprop-1-enyl)-4-propan-2-yloxybenzene

InChI

InChI=1S/C13H17NO3/c1-9(2)17-13-6-5-12(10(3)7-13)8-11(4)14(15)16/h5-9H,1-4H3

InChI Key

NKGWLDXIFSBGKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)C)C=C(C)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.